molecular formula C10H16N2O B13276002 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol

Cat. No.: B13276002
M. Wt: 180.25 g/mol
InChI Key: GBQNMBKLJPNIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring, which is further substituted with an ethyl group. The presence of both the hydroxyl and pyrazole groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-4-hydrazinylpyrazole with cyclopentanone under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol
  • 2-(1-Propyl-1H-pyrazol-4-yl)cyclopentan-1-ol
  • 2-(1-Butyl-1H-pyrazol-4-yl)cyclopentan-1-ol

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol is unique due to the specific substitution pattern on the pyrazole ring and the presence of the cyclopentane ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-2-12-7-8(6-11-12)9-4-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3

InChI Key

GBQNMBKLJPNIOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.